Product packaging for Ethyl 3-(piperazin-1-yl)benzoate(Cat. No.:CAS No. 202262-40-6)

Ethyl 3-(piperazin-1-yl)benzoate

Cat. No.: B1599856
CAS No.: 202262-40-6
M. Wt: 234.29 g/mol
InChI Key: MFHSHQIHYPPRMQ-UHFFFAOYSA-N
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Description

Ethyl 3-(piperazin-1-yl)benzoate (CAS 202262-40-6) is a chemical compound of significant interest in organic and medicinal chemistry research, serving as a versatile building block for the synthesis of more complex molecules. This benzoate ester derivative features a piperazine ring, which is a privileged scaffold in drug discovery known to contribute to a wide range of biological activities . The piperazine ring is a six-membered heterocycle containing two nitrogen atoms, and its presence in molecular structures is frequently associated with improved pharmacokinetic properties and the ability to interact with various biological targets . Researchers value this compound primarily as a key intermediate. The piperazine ring can be readily functionalized, allowing for the creation of diverse compound libraries for pharmacological screening. Piperazine derivatives have been reported to exhibit antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, antipsychotic, and antihistaminic activities, among others . The molecular formula of this compound is C13H18N2O2, and it has a molecular weight of 234.3 g/mol . It is typically supplied with a purity of 95% or higher . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B1599856 Ethyl 3-(piperazin-1-yl)benzoate CAS No. 202262-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-4-3-5-12(10-11)15-8-6-14-7-9-15/h3-5,10,14H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHSHQIHYPPRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467738
Record name Ethyl 3-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202262-40-6
Record name Ethyl 3-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of Ethyl 3-(piperazin-1-yl)benzoate and its Intermediates

Key Precursors and Starting Materials in Targeted Chemical Synthesis

The construction of this compound originates from readily available starting materials. The selection of precursors is dictated by the chosen synthetic route. The most common strategies involve either a palladium-catalyzed cross-coupling reaction or a nucleophilic substitution approach. For the widely employed Buchwald-Hartwig amination, an aryl halide is essential.

Table 1: Key Precursors for Synthesis

Precursor Role Synthetic Route
Ethyl 3-bromobenzoate Aryl halide partner Buchwald-Hartwig Amination
Piperazine (B1678402) Amine nucleophile Buchwald-Hartwig Amination
Ethyl 3-aminobenzoate (B8586502) Benzoate (B1203000) precursor Nucleophilic Substitution/Cyclization

Established Reaction Pathways and Novel Synthetic Routes

Two primary pathways have been established for the synthesis of phenylpiperazine structures analogous to this compound.

Buchwald-Hartwig Amination: This is a modern and highly versatile method for forming C-N bonds. wikipedia.org The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. organic-chemistry.org In the context of this compound synthesis, this would involve the reaction of Ethyl 3-bromobenzoate with piperazine. The catalytic cycle generally proceeds through several key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ethyl 3-bromobenzoate) to form a Pd(II) complex.

Amine Coordination and Deprotonation: Piperazine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding this compound and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Nucleophilic Substitution/Cyclization: An alternative, more classical route involves the reaction of Ethyl 3-aminobenzoate with bis-(2-chloroethyl)amine hydrochloride. This method was successfully used for the synthesis of the positional isomer, Ethyl 4-(piperazin-1-yl)-benzoate. The reaction typically involves an initial alkylation of the amino group followed by an intramolecular cyclization to form the piperazine ring.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The efficiency of the synthesis, particularly for the Buchwald-Hartwig amination, is highly dependent on the optimization of several reaction parameters.

Catalyst and Ligand: The choice of palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand is critical. Bulky, electron-rich phosphine ligands, such as BINAP, have proven effective in facilitating the reaction. wikipedia.orgchemspider.com

Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen within the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose. chemspider.com Weaker bases like potassium carbonate may be used in other synthetic routes.

Solvent and Temperature: The reaction is typically carried out in aprotic solvents like toluene (B28343), THF, or dioxane at elevated temperatures, often ranging from 80°C to 100°C, to ensure a reasonable reaction rate. libretexts.orgchemspider.com

Table 2: Optimization Parameters for Buchwald-Hartwig Synthesis

Parameter Common Options Purpose
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst. libretexts.orgchemspider.com
Ligand BINAP, other phosphines Stabilizes the palladium catalyst and facilitates key reaction steps. wikipedia.org
Base NaOtBu, K₂CO₃ Deprotonates the amine nucleophile. libretexts.org
Solvent Toluene, Dioxane, THF Provides a medium for the reaction. libretexts.orgchemspider.com

| Temperature | 80 - 110 °C | Increases reaction rate. libretexts.orgchemspider.com |

Derivatization and Analog Synthesis from the this compound Core

The this compound structure contains two primary sites for chemical modification: the secondary amine of the piperazine ring and the ethyl ester on the benzoate moiety. This allows for the creation of a diverse library of analogs.

Functionalization Strategies for the Piperazine Ring

The unsubstituted secondary amine in the piperazine ring is a nucleophilic site that can readily undergo a variety of chemical transformations. This position is the most common site for derivatization to build molecular complexity.

N-Alkylation and N-Arylation: The piperazine nitrogen can be alkylated using various alkyl halides (e.g., 1-bromohexadecane, benzyl (B1604629) chloride) in the presence of a base like potassium carbonate. google.com This allows for the introduction of diverse aliphatic and aromatic side chains.

N-Acylation: Reaction with acyl chlorides or coupling of carboxylic acids using standard reagents (e.g., EDCl, HOBt, HATU) leads to the formation of stable amide bonds. nih.govresearchgate.net This is a widely used strategy to introduce a vast array of functional groups.

N-Sulfonylation: The synthesis of sulfonamide derivatives can be achieved by reacting the piperazine nitrogen with various sulfonyl chlorides, yielding compounds with distinct chemical properties. epa.gov

Table 3: Examples of Piperazine Ring Functionalization

Reaction Type Reagent Class Resulting Functional Group
N-Alkylation Alkyl Halides (R-X) Tertiary Amine
N-Acylation Acyl Chlorides (RCOCl), Carboxylic Acids (RCOOH) + Coupling Agents Amide

Modifications and Substitutions on the Benzoate Moiety

The benzoate portion of the molecule also offers opportunities for modification, primarily through reactions involving the ethyl ester and potential substitutions on the aromatic ring.

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidic workup to yield the corresponding carboxylic acid, 3-(piperazin-1-yl)benzoic acid. youtube.comsserc.org.uk This carboxylic acid is a key intermediate for further functionalization. chemimpex.com

Amide Formation: The carboxylic acid generated from hydrolysis serves as a handle for the synthesis of a wide range of amides. Using standard peptide coupling reagents, it can be condensed with various primary and secondary amines to create a diverse library of amide derivatives. nih.govresearchgate.net

Aromatic Substitution: The benzene (B151609) ring itself can potentially undergo electrophilic aromatic substitution. The directing effects of the existing substituents—the activating, ortho-, para-directing piperazine group and the deactivating, meta-directing carboxylate group—would influence the position of any new substituent.

Preparation of Structurally Related Analogs for Bioactivity Exploration

The exploration of structurally related analogs of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) to optimize biological activity, selectivity, and pharmacokinetic properties. For the chemical scaffold represented by this compound, the synthesis of analogs typically involves modifications at two primary sites: the piperazine ring and the benzoate moiety. These modifications allow for a systematic investigation of how different chemical features influence the compound's interaction with biological targets.

A common strategy for generating analogs involves the introduction of various substituents on the distal nitrogen atom (N-4) of the piperazine ring. This can be achieved through several synthetic methodologies, including N-alkylation and N-arylation reactions. For instance, reaction of the parent piperazine with a range of alkyl halides or aryl halides under suitable conditions can yield a library of N-substituted derivatives. nih.gov The nature of the substituent, whether it be a simple alkyl chain, a substituted aryl group, or a more complex heterocyclic system, can profoundly impact the compound's biological profile.

In a study on a series of 3-(4-substituted-piperazin-1-yl)cinnolines, a structurally related class of compounds, researchers synthesized a variety of analogs to evaluate their antifungal and antitumor activities. nih.govmdpi.com The synthesis involved the reaction of appropriate hydrazonoyl chlorides with N-substituted piperazines to form amidrazone intermediates, which were then cyclized to the final cinnoline (B1195905) products. mdpi.com This approach highlights a versatile method for introducing diverse chemical functionalities onto the piperazine ring to explore their effect on bioactivity.

Another key area for modification is the benzoate ring. Alterations to the ester group, such as hydrolysis to the corresponding carboxylic acid or conversion to various amides, can significantly affect the compound's physicochemical properties and its ability to form hydrogen bonds with a biological target. Furthermore, the introduction of substituents onto the aromatic ring of the benzoate can influence electronic properties and steric interactions. For example, a study on the crystal structure of related piperazinium salts, such as 1-ethyl-piperazin-1-ium 3,5-di-nitro-benzoate, demonstrates the synthesis of analogs with modified benzoate rings. nih.gov

The biological evaluation of these synthesized analogs is crucial for establishing SAR. This often involves screening the compounds in a panel of relevant biological assays. For example, in the study of 3-(4-substituted-piperazin-1-yl)cinnolines, the newly synthesized compounds were tested for their ability to inhibit the growth of various cancer cell lines and fungal strains. mdpi.com The results of such screenings provide valuable data on how specific structural changes correlate with changes in biological activity.

The following data tables illustrate the kind of structure-activity relationship data that can be generated from such studies. The first table shows a hypothetical series of analogs based on the modification of the N-substituent of the piperazine ring, and the second table explores substitutions on the benzoate ring. The biological activity is represented as IC₅₀ (the half-maximal inhibitory concentration), where a lower value indicates higher potency.

Table 1: Bioactivity of N-Substituted Piperazin-1-yl Analogs

Compound IDR Group (on Piperazine N-4)Biological Activity (IC₅₀, µM)
1a-H15.2
1b-CH₃10.5
1c-CH₂CH₃8.7
1d-Phenyl5.1
1e-4-Fluorophenyl2.3

Table 2: Bioactivity of Substituted Benzoate Analogs

Compound IDX Group (on Benzoate Ring)Y Group (Ester/Amide)Biological Activity (IC₅₀, µM)
2a-H-OCH₂CH₃15.2
2b5-NO₂-OCH₂CH₃9.8
2c-H-OH25.4
2d-H-NH₂12.1
2e-H-NH-Phenyl7.5

These tables demonstrate that systematic structural modifications can lead to significant changes in biological potency. For instance, the addition of a phenyl group to the piperazine nitrogen (Compound 1d) and further substitution with a fluorine atom (Compound 1e) appears to enhance activity in this hypothetical series. Similarly, modifications to the benzoate moiety, such as conversion to an amide (Compounds 2d and 2e), can also influence the biological response. This iterative process of synthesis and biological testing is fundamental to the discovery of new therapeutic agents.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Pharmacophoric Requirements for Biological Activity

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and exert its activity. For arylpiperazine derivatives, including those based on the Ethyl 3-(piperazin-1-yl)benzoate scaffold, several key pharmacophoric features have been identified through extensive research.

The core arylpiperazine moiety is fundamental to the biological activity of many derivatives, often acting as the primary anchor to the target receptor. mdpi.com For instance, in ligands targeting serotonergic receptors, the phenylpiperazine unit plays a crucial role in binding at the active site. mdpi.com A general pharmacophore model for this class of compounds typically includes:

Aromatic/Hydrophobic Region: The phenyl ring of the benzoate (B1203000) group provides a critical hydrophobic region that often engages in π-π stacking or hydrophobic interactions within the receptor's binding pocket. nih.gov

Hydrogen Bond Acceptors: The ester group (and the carbonyl within it) and the nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors, forming crucial connections with amino acid residues in the target protein. lookchem.com

Cationic/Ionizable Center: One of the piperazine nitrogens, typically the one distal to the aryl ring, is basic and can be protonated at physiological pH. This positive charge is often essential for forming ionic interactions or key hydrogen bonds with acidic residues (like aspartate) in the receptor, firmly anchoring the molecule. lookchem.comnih.gov

The spatial relationship and orientation between these features are critical. Studies on various piperazine derivatives have shown that a specific "folded" conformation is often required for optimal activity, emphasizing the importance of the distances between the aromatic moiety and the basic nitrogen center. nih.gov

Impact of Substituent Effects and Conformational Changes on Bioactivity Profiles

The biological activity of derivatives based on the this compound scaffold can be finely tuned by introducing or modifying substituents on both the aromatic ring and the piperazine moiety. These modifications can alter the compound's electronic properties, lipophilicity, steric profile, and conformational flexibility, all of which have a direct impact on its interaction with a biological target. nih.govresearchgate.net

Substituent Effects on the Aryl Ring: Modifications to the benzoate ring can significantly influence potency and selectivity. The introduction of electron-withdrawing groups (e.g., halogens like fluorine or chlorine, or trifluoromethyl groups) or electron-donating groups (e.g., methoxy) can alter the electronic distribution of the ring and its ability to interact with the target. nih.govresearchgate.net For example, in the development of certain androgen receptor antagonists, derivatives with two symmetrical groups on the phenyl ring showed potent cytotoxic activity, whereas those with an electron-donating methyl group had significantly weaker activity. researchgate.net The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the functional group relative to the rest of the molecule.

Substituent Effects on the Piperazine Nitrogen: The N-4 nitrogen of the piperazine ring (the one not attached to the benzoate ring) is a common site for modification. Attaching different alkyl or aryl groups at this position can dramatically alter the bioactivity profile. Studies on anticonvulsant agents showed that derivatives with an aromatic group at this position displayed potent activity. mdpi.com In the development of JNK inhibitors, simple alkyl substitutions on the piperazine nitrogen resulted in little change in potency, whereas small, unsaturated side chains provided a boost in activity, possibly through favorable pi-stacking interactions. nih.gov

The following table, based on data from studies on related N-arylpiperazine anticonvulsants, illustrates how different substituents on the piperazine nitrogen can impact biological activity.

Compound IDSubstituent at Piperazine N-4Anticonvulsant Activity (MES Test, % Protection)Neurotoxicity (% Deficit)
Analogue 1-H (unsubstituted)25%0%
Analogue 2-CH3 (Methyl)50%0%
Analogue 3-C6H5 (Phenyl)75%25%
Analogue 4-C6H4-F (4-Fluorophenyl)100%25%
Analogue 5-C(O)CH3 (Acetyl)0%0%

Data is illustrative and adapted from findings on structurally related arylpiperazine anticonvulsant agents to demonstrate SAR principles. mdpi.comijpsr.com

Rational Design Strategies for Novel this compound Derivatives

The development of novel derivatives of this compound relies on rational design strategies aimed at enhancing potency, improving selectivity between different biological targets, and optimizing pharmacokinetic properties like absorption and blood-brain barrier penetration. mdpi.comnih.gov

One common approach is scaffold hybridization or combination . This strategy involves linking the this compound scaffold with other known pharmacophores to create a new hybrid molecule with potentially synergistic or novel activities. nih.gov For example, combining the piperazine moiety with other heterocyclic systems like xanthones or benzofurans has led to the development of new agents with potential antidepressant or anticancer activities. nih.gov

Bioisosteric replacement is another key strategy, where a functional group in the lead molecule is replaced with another group that has similar physical or chemical properties, with the goal of improving the compound's profile. researchgate.net For instance, the ester group could be replaced with an amide, or the phenyl ring could be swapped for a different aromatic heterocycle like pyridine (B92270) or thiazole. nih.govnih.gov These changes can affect the molecule's metabolic stability, solubility, and target-binding interactions. The piperazine ring itself can be replaced with bioisosteres like homopiperazine (B121016) or fused-ring systems to refine potency and selectivity. nih.gov

Structure-Based Drug Design (SBDD) , often aided by computational tools like molecular docking, is a powerful strategy when the three-dimensional structure of the biological target is known. cuestionesdefisioterapia.comnih.gov Researchers can model how a designed derivative fits into the target's binding site, predicting key interactions and guiding the synthesis of compounds with improved affinity. cuestionesdefisioterapia.com This approach allows for the targeted optimization of substituents to maximize favorable interactions (like hydrogen bonds and hydrophobic contacts) and minimize steric clashes, leading to more potent and selective inhibitors. acs.org For example, docking studies have been used to design piperazine-hydrazide derivatives with strong binding affinities to the hMAO-A enzyme, a target for antidepressants. cuestionesdefisioterapia.com

These design strategies are iterative, with synthesized compounds being tested biologically, and the resulting data feeding back into the design of the next generation of molecules, progressively refining the structure towards an optimal therapeutic candidate. researchgate.net

In Vitro Biological Screening Assays

In vitro studies have been crucial in elucidating the biological potential of derivatives containing the this compound core. These assays provide a preliminary assessment of a compound's activity in a controlled laboratory setting.

The piperazine ring, a core component of this compound, is a well-known scaffold in medicinal chemistry, frequently incorporated into agents with antimicrobial properties.

Derivatives of this compound have been investigated for their antibacterial properties. For instance, certain 2-piperazin-1-yl-4H-1,3-benzothiazin-4-one derivatives have demonstrated potent activity, particularly against mycobacteria. google.com While broad-spectrum antibacterial data on this compound itself is not extensively detailed in the literature, related structures incorporating this moiety are subjects of ongoing research. For example, studies on piperazin-1-yl (3,4,5-Trimethoxyphenyl)methanone derivatives, which share the piperazine core, have shown that some analogs exhibit moderate antibacterial activity. researchgate.net

The potential of piperazine-containing compounds extends to antifungal applications. Research into derivatives of piperazin-1-yl (3,4,5-Trimethoxyphenyl)methanone has indicated that specific compounds in this series display good antifungal activity. researchgate.net However, specific studies focusing on the antifungal properties of this compound are not prominently featured in available research.

A significant area of investigation for compounds related to this compound is in the field of antimycobacterial agents, specifically for combating tuberculosis. Ethyl piperazine-1-carboxylate is utilized as a key reagent in the synthesis of 1,3-Benzothiazinones (BTZs), a class of potent antitubercular agents. nih.gov

Halogenated 2-(4-ethoxycarbonylpiperazin-1-yl)-1,3-benzothiazin-4-ones, which contain the core structure of this compound, have been synthesized and evaluated for their in vitro activity against Mycobacterium aurum and the primary causative agent of tuberculosis, Mycobacterium tuberculosis H37Rv. nih.gov Although these specific halogenated non-nitro BTZs did not show promise for further investigation, other BTZ derivatives have shown potent activity, with Minimal Inhibitory Concentrations (MIC) against M. tuberculosis H37Rv in the range of 0.19-15 ng/ml for some optimized structures. google.comnih.gov The research highlights the importance of the piperazine moiety in achieving high efficacy against mycobacteria. google.com

Table 1: Antimycobacterial Activity of Selected Benzothiazinone Derivatives

Compound ClassTarget OrganismActivity Range (MIC)Reference
2-piperazin-1-yl-4H-1,3-benzothiazin-4-one derivativesM. tuberculosis H37Rv0.19 - 15 ng/ml google.com
Halogenated non-nitro BenzothiazinonesM. tuberculosis H37RvLess Promising nih.gov

Sphingosine kinase 1 (SphK1) is a critical enzyme in cell signaling, and its inhibition is a therapeutic strategy for diseases like cancer and inflammatory conditions. nih.gov While numerous compounds have been developed as SphK1 inhibitors, the literature does not currently contain specific studies evaluating this compound or its direct derivatives for inhibitory activity against Sphingosine Kinase 1. Research on SphK1 inhibitors has largely focused on other distinct chemotypes. nih.govnih.govresearchgate.net

The piperazine scaffold is a common feature in ligands designed for various central nervous system (CNS) receptors. Derivatives incorporating the piperazine structure have been extensively profiled for their binding affinities.

Research on a series of piperazinyl quinazolin-4-(3H)-one derivatives has identified ligands with high affinity for the α2δ-1 subunit of voltage-gated calcium channels, a target for treating neuropathic pain. nih.gov Similarly, chemical modifications on 4-arylpiperazine-ethyl carboxamide derivatives have been shown to modulate affinity for serotonin (B10506) 5-HT1A and dopamine (B1211576) D4 receptors. researchgate.net These studies underscore the versatility of the piperazine moiety in developing receptor-specific ligands. However, specific receptor binding profiles and ligand affinity data for the standalone this compound compound are not available in the reviewed scientific literature. The research focus remains on more complex derivatives where the piperazine benzoate fragment is part of a larger pharmacophore. nih.govresearchgate.net

Cytotoxicity and Antiproliferative Studies in Cellular Models

Beyond its role in neuropharmacology, the piperazine scaffold has been extensively investigated for its potential in anticancer research. Numerous studies have demonstrated the cytotoxic and antiproliferative effects of piperazine-containing compounds across various human cancer cell lines. nih.gov

For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated for their antiproliferative effects against four human cancer cell lines: K562 (leukemia), Colo-205 (colon), MDA-MB 231 (breast), and IMR-32 (neuroblastoma). nih.gov Certain compounds in this series demonstrated significant activity against all cell lines except K562. nih.gov

In another study, novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker were synthesized and tested against gastric adenocarcinoma (AGS) cells. nih.gov Specific derivatives showed a strong ability to inhibit the proliferation of these cancer cells. nih.gov Research into benzothiazole-piperazine-1,2,3-triazole hybrids also revealed moderate to potent activity against breast (MCF7, T47D) and colon (HCT116, Caco2) cancer cell lines. nih.gov These findings highlight the potential of the piperazine moiety as a component in the design of new anticancer agents. nih.govnih.gov

Exploration of Specific Therapeutic Applications

The diverse pharmacological profile of the piperazine core structure has led to its exploration in several specific therapeutic areas.

Central Nervous System (CNS) Activity and Neurological Disorder Research

The demonstrated interactions of arylpiperazine derivatives with dopamine and serotonin receptors make them prime candidates for research into CNS disorders. unicam.itnih.govnih.govresearchgate.net The ability to selectively target receptor subtypes, such as the dopamine D4 receptor, is particularly relevant for conditions like schizophrenia and Parkinson's disease. nih.govnih.gov

The development of D4 receptor antagonists is also being explored for treating glioblastoma, a highly aggressive brain tumor, linking CNS activity with anticancer applications. unicam.it Researchers have designed D4R ligands that can cross the blood-brain barrier and induce decreased viability in glioblastoma cell lines. unicam.itnih.gov The dual functionality of some piperazine derivatives as both 5-HT receptor antagonists and serotonin reuptake inhibitors also presents a promising avenue for creating novel antidepressants. nih.govresearchgate.net

Anticancer Research Applications

The piperazine scaffold is a recurring feature in the design of novel anticancer agents. unicam.itnih.govnih.gov Its incorporation into various molecular frameworks has yielded compounds with significant antiproliferative activity.

Table 2: Antiproliferative Activity of Selected Piperazine Derivatives

Compound Series Cancer Cell Line(s) Observed Effect
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-ones Colo-205, MDA-MB 231, IMR-32 nih.gov Good antiproliferative activity nih.gov
3(2H)-pyridazinone derivatives with piperazinyl linker AGS (gastric adenocarcinoma) nih.gov Strong inhibition of cell proliferation nih.gov
Benzothiazole-piperazine-1,2,3-triazole hybrids MCF7, T47D (breast), HCT116, Caco2 (colon) nih.gov Moderate to potent activity nih.gov
D4R Antagonists (e.g., Compound 24) Glioblastoma cell lines (U87 MG, T98G, U251 MG) nih.govunicam.it Decreased cell viability nih.govunicam.it

Research has shown that these compounds can induce cell death and inhibit proliferation in a variety of cancer types, including prostate, colon, breast, and brain cancers. unicam.itnih.govnih.govmdpi.com For example, specific arylpiperazine derivatives exhibited strong cytotoxic activities against LNCaP prostate cancer cells. mdpi.com Furthermore, the investigation of dopamine D4 receptor antagonists has opened a new front in the battle against glioblastoma, with piperazine-based compounds showing efficacy in reducing the viability of glioblastoma stem cells. unicam.it

Pharmacological and Biological Research Investigations

Specific Areas of Pharmacological Interest

The piperazine (B1678402) moiety, a core component of Ethyl 3-(piperazin-1-yl)benzoate, is a significant pharmacophore in the development of novel therapeutic agents for infectious diseases. Research has explored derivatives containing this scaffold for their activity against a range of pathogens, including bacteria, fungi, and parasites.

Antitubercular Activity:

The global health threat of tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), has necessitated the search for new and more effective drugs. Piperazine derivatives have emerged as a promising class of compounds in this area. For instance, a series of 2-piperazin-1-yl-4H-1,3-benzothiazin-4-one derivatives have demonstrated potent antibacterial activity against M. tuberculosis H37Rv, with minimal inhibitory concentrations (MIC) in the range of 0.19-15 ng/mL. google.com These compounds are noted for their high selectivity for mycobacteria, which could potentially reduce adverse side effects. google.com

Further research into benzothiazinones (BTZs), a potent class of anti-TB agents, has focused on modifying the C-2 position of the BTZ core with piperazine-containing side chains. nih.gov This has led to the development of novel N-(amino)piperazinyl benzothiazinone derivatives. Many of these compounds exhibit potent activity against both drug-susceptible (H37Rv) and multidrug-resistant (MDR) MTB strains, with MIC values ranging from less than 1 ng/mL to 4.00 ng/mL. nih.gov One particular compound, 2c , not only showed excellent antitubercular activity but also demonstrated low in vivo toxicity in mice, marking it as a promising lead for further drug development. nih.gov The synthesis of various 1,2,4-trisubstituted piperazines has also been explored for their activity against Mycobacterium tuberculosis. nih.gov

Antimalarial and Antifungal Activity:

The piperazine scaffold is also being investigated for its potential in combating malaria. Researchers have synthesized novel hybrid molecules, such as quinolinepiperazinyl-aryltetrazoles, that target the asexual blood stage of Plasmodium falciparum. nih.gov The rationale for this approach is based on the known antimalarial activity of piperaquine (B10710) and the potential for the tetrazole moiety to interact with heme, a crucial target in antimalarial therapy. nih.gov These new compounds have shown promising antimalarial activity and high selectivity. nih.gov In a related area of research, certain indolizine (B1195054) derivatives containing a piperidinyl group have been synthesized and shown to have larvicidal activity against Anopheles arabiensis, the mosquito vector for malaria. nih.gov

In the realm of antifungal research, piperazine derivatives have been synthesized and screened for activity against various fungal pathogens, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net The results of these studies indicate that many of the synthesized compounds possess significant antifungal properties. researchgate.net

Antibacterial Activity:

Beyond mycobacteria, the antibacterial potential of piperazine and benzoate (B1203000) derivatives has been explored. For example, two new benzoate derivatives, isolated from a marine-derived fungus, have demonstrated inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio vulnificus. nih.gov Additionally, various newly synthesized piperazine derivatives have been tested for their antibacterial effects against both Gram-positive (Staphylococcus aureus, Streptomyces epidermidis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, with many showing noteworthy activity. researchgate.netnih.govmdpi.com

Table 1: Investigational Piperazine Derivatives in Infectious Disease Research

Compound Class Target Organism Key Findings Reference(s)
2-piperazin-1-yl-4H-1,3-benzothiazin-4-one derivatives Mycobacterium tuberculosis H37Rv Potent antibacterial activity (MIC: 0.19-15 ng/mL) and high selectivity for mycobacteria. google.com
N-(amino)piperazinyl benzothiazinones Mycobacterium tuberculosis (H37Rv and MDR strains) Potent activity (MIC: <1 - 4.00 ng/mL); compound 2c showed low in vivo toxicity. nih.gov
Quinolinepiperazinyl-aryltetrazoles Plasmodium falciparum Promising antimalarial activity against the asexual blood stage of the parasite. nih.gov
Piperazine derivatives Various bacteria and fungi Significant antimicrobial and antifungal properties against a range of pathogens. researchgate.net
Benzoate derivatives (from marine fungus) MRSA, Vibrio vulnificus Inhibitory activity against these pathogenic bacteria. nih.gov

Local anesthetics are drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation without affecting consciousness. rsc.org The chemical structure of many local anesthetics, particularly those derived from benzoic acid, can be broadly divided into three parts: a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic (ionizable) amino group. The interplay of these components is crucial for the anesthetic's potency, onset, and duration of action.

The general structure-activity relationship (SAR) for benzoic acid derivative local anesthetics highlights several key features:

Lipophilic Portion: This is typically an aryl radical directly attached to a carbonyl group. pharmacy180.com The lipophilicity of this part of the molecule is important for its ability to penetrate the nerve membrane and bind to the sodium ion (Na+) channel receptor protein. rsc.orgpharmacy180.com Substituents on the aryl ring that increase the electron density of the carbonyl oxygen, such as alkoxy, amino, and alkylamino groups, tend to enhance anesthetic activity. youtube.com

Intermediate Chain: The link between the lipophilic and hydrophilic parts of the molecule is often an ester or an amide. In isosteric series of procaine (B135) analogues, the anesthetic potency has been observed to decrease in the order of sulfur, oxygen, carbon, and then nitrogen in this bridge position. youtube.com Amides are generally more resistant to metabolic hydrolysis than esters, which can affect the duration of action. youtube.com

Hydrophilic Portion: While not strictly necessary for anesthetic activity, a hydrophilic aminoalkyl group allows for the formation of water-soluble salts (e.g., HCl salts), which is essential for clinical use. pharmacy180.comyoutube.com Tertiary amines are common in clinically useful local anesthetics. pharmacy180.com The pKa of the molecule, which is influenced by this group, is a critical factor, as it determines the proportion of the neutral (membrane-penetrating) and cationic (active) forms of the drug at physiological pH. pharmacy180.com

Research into novel benzoate compounds has led to the synthesis of derivatives with promising local anesthetic effects. rsc.orgresearchgate.net By modifying lead compounds like tetracaine (B1683103) and pramocaine, new molecules have been designed and evaluated for surface, infiltration, and block anesthesia. rsc.orgresearchgate.net Studies have shown that for some piperidine (B6355638) derivatives, benzoate esters are more active as local anesthetics than their propionate (B1217596) counterparts. researchgate.net The simplification of the cocaine structure led to the development of piperidol benzoate derivatives, which retained local anesthetic effects with lower toxicity, underscoring the importance of the benzoate ester structure. nih.gov

Table 2: Structure-Activity Relationship (SAR) of Benzoate Derivative Local Anesthetics

Structural Component Role in Anesthetic Activity Impact of Modifications Reference(s)
Lipophilic Group (Aryl) Binds to the Na+ channel receptor; facilitates nerve membrane penetration. Electron-donating groups (e.g., alkoxy, amino) on the aryl ring generally increase potency. pharmacy180.comyoutube.com
Intermediate Chain (Ester/Amide) Links the lipophilic and hydrophilic moieties; influences duration of action. Amides are more resistant to hydrolysis than esters, leading to a longer duration of action. youtube.com
Hydrophilic Group (Aminoalkyl) Allows for the formation of water-soluble salts for clinical administration; influences pKa. Tertiary amines are common. Lower pKa values can lead to a more rapid onset of action. pharmacy180.comyoutube.com

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its three-dimensional structure and electronic distribution. These calculations are foundational for predicting molecular reactivity and stability.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable conformation of a molecule, known as its optimized geometry. By employing functionals like B3LYP with a suitable basis set, such as 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of Ethyl 3-(piperazin-1-yl)benzoate can be precisely calculated. This process involves finding the minimum energy structure on the potential energy surface. For instance, the optimization of related piperidine (B6355638) and benzoate (B1203000) structures has been successfully performed using DFT, providing results that are in good agreement with experimental data where available. wikipedia.orgekb.egresearchgate.net The optimized geometry reveals crucial information, such as the puckering of the piperazine (B1678402) ring and the relative orientation of the benzoate group.

Table 1: Representative Theoretical Bond Lengths and Angles for Optimized this compound Structure (Hypothetical Data)

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311G(d,p))
Bond LengthC-N (piperazine-phenyl)1.39 Å
C=O (ester)1.22 Å
C-O (ester)1.35 Å
Bond AngleC-N-C (piperazine)110.5°
O=C-O (ester)124.0°
Dihedral AnglePhenyl-Piperazine35.0°

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. amercrystalassn.org A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is typically localized on the electron-rich piperazine ring and the attached nitrogen atom, indicating its propensity to donate electrons in a chemical reaction. Conversely, the LUMO is generally distributed over the benzoate portion, particularly the carbonyl group and the aromatic ring, which can act as an electron acceptor.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. amercrystalassn.orgscm.com These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). A higher electrophilicity index suggests a greater capacity of the molecule to accept electrons. scm.com

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Hypothetical Data)

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.80
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.70
HOMO-LUMO Energy GapΔE4.10
Electronegativityχ3.75
Chemical Hardnessη2.05
Chemical SoftnessS0.49
Electrophilicity Indexω3.44

Note: The data in this table is hypothetical and illustrates the typical outputs of HOMO-LUMO analysis.

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method is crucial for understanding the potential biological activity of a compound.

Through molecular docking simulations, it is possible to predict how this compound might interact with the active site of a biological target. For instance, in studies of related compounds, potential targets such as Acetylcholinesterase (AChE) and Sterol Carrier Protein-2 (SCP-2) have been identified. researchgate.net The docking process generates various possible binding poses and scores them based on their binding affinity, which is often expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. These predictions are essential for guiding further experimental validation. researchgate.net

A detailed analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-target complex. These interactions are critical for the compound's binding affinity and specificity. For this compound, key interactions could include:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors, while the N-H group of the piperazine can be a hydrogen bond donor.

Hydrophobic Interactions: The phenyl ring and the ethyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket of the target protein.

π-π Stacking: The aromatic benzoate ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Understanding these interactions at the molecular level is fundamental for the rational design of more potent and selective analogs.

Advanced Computational Techniques (e.g., QTAIM Calculations)

The Quantum Theory of Atoms in Molecules (QTAIM) is an advanced computational method that analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions. wikipedia.orgresearchgate.net QTAIM provides a rigorous definition of atoms in molecules and the nature of the bonds connecting them. amercrystalassn.orgwiley-vch.de

By identifying bond critical points (BCPs) in the electron density, QTAIM can classify interactions as either covalent or closed-shell (e.g., ionic bonds, hydrogen bonds, and van der Waals interactions). nih.gov The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. nih.govresearchgate.net For this compound, QTAIM could be employed to:

Characterize the covalent bonds within the molecule to understand their strength and polarity.

Analyze intramolecular hydrogen bonds that may contribute to the molecule's conformational stability.

Investigate weak non-covalent interactions that influence the crystal packing of the solid-state structure.

Virtual Screening Methodologies for Lead Compound Identification

Virtual screening has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification of potential lead compounds from vast chemical libraries. researchgate.net For scaffolds related to this compound, such as phenylpiperazine and piperazinylbenzoate derivatives, computational screening methodologies are pivotal in identifying initial hits and guiding their subsequent optimization. These approaches can be broadly categorized into structure-based and ligand-based methods, both of which have been successfully applied to compounds containing the core piperazine motif. nih.govnih.gov

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including good water solubility and the ability to modulate pharmacokinetic profiles. nih.govnih.gov This has led to its incorporation in a wide array of therapeutic agents, making its derivatives, like this compound, attractive candidates for virtual screening campaigns targeting various biological entities. nih.gov

A notable application of virtual screening to a related scaffold involves the discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a significant therapeutic target for neurodegenerative diseases and cancer. nih.gov In this study, a fingerprint-driven consensus docking (CD) approach was employed. This method combines the strengths of multiple docking algorithms to improve the reliability of hit identification. nih.gov The successful discovery of a potent inhibitor through this computational strategy underscores the effectiveness of virtual screening for this class of compounds. nih.gov

In another example, the rational design of phenylpiperazine derivatives as potential anticancer agents targeting topoisomerase II has been guided by molecular docking studies. nih.gov These studies help in visualizing the binding modes of the designed compounds within the active site of the target protein, thereby informing the design of more potent and selective inhibitors. nih.gov Similarly, virtual screening of piperazine derivatives has been used to identify inhibitors of human acetylcholinesterase, a key target in Alzheimer's disease research. nih.gov These computational analyses have been instrumental in elucidating the binding interactions at both the catalytic and peripheral anionic sites of the enzyme. nih.gov

The general workflow for a virtual screening campaign involving a compound like this compound would typically involve the following steps:

Target Selection and Preparation: Identification and validation of a biological target relevant to a disease of interest. The three-dimensional structure of the target, obtained through X-ray crystallography or cryo-electron microscopy, is prepared for docking.

Library Preparation: A large library of chemical compounds, which could include derivatives of this compound, is prepared for screening. This involves generating 3D conformations and assigning appropriate chemical properties.

Molecular Docking: The library of compounds is computationally "docked" into the binding site of the target protein. Docking algorithms predict the binding conformation and affinity of each compound.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity and other parameters.

Hit Selection and Experimental Validation: The top-ranked compounds are selected as "hits" for experimental testing to confirm their biological activity.

The following table provides examples of research findings from virtual screening studies on related piperazine-containing scaffolds.

Study FocusTargetVirtual Screening MethodKey FindingsReference
MAGL InhibitionMonoacylglycerol Lipase (MAGL)Fingerprint-driven consensus dockingIdentification of a novel phenyl(piperazin-1-yl)methanone inhibitor with an IC50 of 6.1 µM. nih.gov
Anticancer ActivityTopoisomerase IIMolecular DockingDesign of phenylpiperazine derivatives with cytotoxic activity comparable to doxorubicin. nih.gov
Alzheimer's DiseaseAcetylcholinesterase (AChE)Molecular DockingIdentification of piperazine derivatives that bind to both the peripheral anionic and catalytic sites of AChE. nih.gov
Antiplatelet ActivityIntegrin αIIbβ3Molecular DockingSynthesis of 2-piperazin-1-yl-quinazolines that inhibit platelet aggregation, with observed correlations between docking scores and biological activity. nih.gov

These examples highlight the power of virtual screening methodologies in the identification of lead compounds based on the piperazine scaffold. For a specific compound like this compound, these computational approaches offer a robust starting point for exploring its therapeutic potential across a range of biological targets.

Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Ethyl 3-(piperazin-1-yl)benzoate, offering detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a related compound, ethyl 4-(3-phenylpropyl)benzoate, the signals for the ethyl group protons appear as a quartet around 4.42 ppm (for the -CH₂-) and a triplet around 1.44 ppm (for the -CH₃-). The aromatic protons are observed in the region of 7.21-8.02 ppm. For this compound, the protons of the piperazine (B1678402) ring would be expected to show characteristic signals, typically as multiplets in the range of 3.0-3.5 ppm for the protons adjacent to the nitrogen attached to the aromatic ring and around 2.8-3.2 ppm for the other piperazine protons. The protons on the benzene (B151609) ring would exhibit a specific splitting pattern corresponding to the 1,3-disubstitution.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For a similar structure, ethyl 4-(3-phenylpropyl)benzoate, the carbonyl carbon of the ester group appears at approximately 166.82 ppm. The carbons of the ethyl group are found at about 60.90 ppm (-CH₂-) and 14.48 ppm (-CH₃-). Aromatic carbons typically resonate between 125 and 150 ppm. In the case of this compound, the carbons of the piperazine ring would be expected in the 45-55 ppm region. The substitution pattern on the aromatic ring would result in a distinct set of signals for the six aromatic carbons.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Related Benzoate (B1203000) Esters

Compound Name¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Ethyl 4-(3-phenylpropyl)benzoate8.02 (d, 2H), 7.34 (t, 2H), 7.30 (d, 2H), 7.27–7.21 (m, 3H), 4.42 (q, 2H), 2.75 (t, 2H), 2.70 (t, 2H), 2.07–1.98 (m, 2H), 1.44 (t, 3H)166.82, 147.83, 142.06, 129.78, 128.55, 128.49, 128.29, 125.99, 60.90, 35.54, 35.46, 32.73, 14.48
Ethyl 3-(3-phenylpropyl)benzoate rsc.org7.91–7.86 (m, 2H), 7.40–7.33 (m, 2H), 7.30 (dd, 2H), 7.20 (dd, 3H), 4.39 (q, 2H), 2.69 (dt, 4H), 2.03–1.95 (m, 2H), 1.41 (t, 3H) rsc.org166.95, 142.67, 142.15, 133.12, 130.67, 129.63, 128.57, 128.48, 128.43, 127.20, 125.96, 61.04, 35.51, 35.33, 32.98, 14.49 rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band around 1720 cm⁻¹ corresponds to the C=O stretching of the ester group. The C-O stretching vibrations of the ester would appear in the region of 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The N-H stretching of the secondary amine in the piperazine ring would appear as a medium to weak band around 3300-3500 cm⁻¹, and the C-N stretching vibrations would be found in the 1250-1020 cm⁻¹ range.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Piperazine)3300-3500
C-H Stretch (Aromatic)>3000
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Ester)~1720
C=C Stretch (Aromatic)1450-1600
C-N Stretch1020-1250
C-O Stretch (Ester)1100-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. For comparison, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives exhibit absorption bands in the UV region. chemicalbook.com A related compound, ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate, is also characterized by UV-Vis spectroscopy. researchgate.net Generally, benzoate esters show a strong absorption band around 230 nm and a weaker band around 270-280 nm. The presence of the piperazine substituent may cause a shift in the absorption maxima (λmax) due to its electron-donating nature.

Mass Spectrometry (MS, HRMS, LC-MS, ESI-MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₈N₂O₂), the expected exact mass is approximately 234.1368 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. Techniques like Electrospray Ionization (ESI-MS) are soft ionization methods that typically produce the protonated molecular ion [M+H]⁺, which would be observed at m/z 235.1441. Fragmentation patterns in the mass spectrum can provide further structural information. Common fragmentation for ethyl esters includes the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅).

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a compound and for its quantification. For the analysis of piperazine-containing compounds, reversed-phase HPLC is commonly employed. A typical HPLC system would consist of a C18 column with a mobile phase of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The detection is usually carried out using a UV detector. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification and the peak area is proportional to its concentration, allowing for purity assessment. While a specific method for this compound is not detailed in the provided context, methods for related piperazine derivatives often utilize gradient elution to achieve optimal separation.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental chromatographic technique used to separate mixtures, identify compounds, and monitor the progress of a chemical reaction. The separation is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For a compound like this compound, which possesses both polar (piperazine ring, ester group) and non-polar (benzene ring, ethyl group) features, the choice of stationary and mobile phases is critical for achieving effective separation.

The stationary phase is typically a polar adsorbent, most commonly silica (B1680970) gel (SiO₂) coated on a glass, aluminum, or plastic plate. The mobile phase, or eluent, is a solvent or a mixture of solvents. The separation occurs as the mobile phase moves up the plate by capillary action. Compounds that are more soluble in the mobile phase and have weaker interactions with the stationary phase will travel further up the plate, resulting in a higher Retention Factor (Rƒ) value. The Rƒ value is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

In the context of synthesizing or purifying this compound, TLC would be an indispensable tool for monitoring the reaction's completion by observing the disappearance of starting materials and the appearance of the product spot. Although specific Rƒ values for this compound are not reported in the reviewed literature, a typical mobile phase for similar amine-containing aromatic esters might consist of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or ethanol (B145695). The ratio of these solvents would be optimized to achieve an Rƒ value ideally between 0.3 and 0.7 for clear separation. For instance, a mobile phase of toluene and ethanol in a 9:1 (v/v) ratio has been used for the separation of benzoic acid and its ester, methyl benzoate. sigmaaldrich.com For piperazine derivatives, which are more polar, a higher proportion of the polar solvent might be necessary. Visualization of the spots on the TLC plate would likely be achieved under UV light (at 254 nm) due to the presence of the aromatic benzene ring.

Interactive Table: Hypothetical TLC Data for this compound

Since no specific experimental data is available, the following table is a hypothetical representation of how TLC data for this compound and its potential starting materials might be presented.

CompoundMobile Phase (Hexane:Ethyl Acetate)Rƒ ValueVisualization
3-Aminobenzoic acid (Starting Material)1:10.25UV (254 nm)
Ethyl 3-bromobenzoate (Starting Material)4:10.80UV (254 nm)
Piperazine (Starting Material)1:10.10Staining (e.g., Ninhydrin)
This compound 2:1 0.45 UV (254 nm)

Note: The data in this table is illustrative and not based on published experimental results for this compound.

X-ray Crystallography for Three-Dimensional Structural Analysis

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

While no crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in the searched literature, studies on closely related compounds provide insight into the expected structural features. For example, the crystal structure of a salt containing the 1-ethylpiperazinium cation has been reported. echemi.com In such structures, the piperazine ring typically adopts a chair conformation, which is its most stable form. The orientation of the ethyl and benzoate groups relative to the piperazine ring would be determined, and intermolecular interactions such as hydrogen bonds (e.g., involving the secondary amine of the piperazine ring) and van der Waals forces that stabilize the crystal packing would be identified.

Interactive Table: Hypothetical Crystallographic Data for this compound

The following table presents a hypothetical set of crystallographic data for this compound, based on common parameters for organic molecules of similar size and composition.

ParameterHypothetical Value
Chemical FormulaC₁₃H₁₈N₂O₂
Formula Weight234.29 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1255
Z4
Density (calculated) (g/cm³)1.238

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

Future Directions and Emerging Research Avenues

Development of Next-Generation Therapeutic Compounds Utilizing the Ethyl 3-(piperazin-1-yl)benzoate Scaffold

The piperazine (B1678402) ring, a key component of the this compound structure, is a privileged scaffold in medicinal chemistry, frequently found in biologically active compounds and approved drugs. rsc.org Its presence is associated with a broad spectrum of therapeutic applications, including antidepressant, antipsychotic, antihistamine, and anticancer properties. rsc.org The versatility of the piperazine moiety allows for modifications at its nitrogen atoms, creating diverse molecules with unique metal-binding capabilities and biological activities. rsc.org

Researchers are actively exploring the synthesis of novel derivatives based on the this compound framework to develop next-generation therapeutic agents. For instance, new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives have been synthesized and identified as potential antidepressants with a dual mechanism of action, targeting both 5-HT1A serotonin (B10506) receptors and the serotonin transporter. nih.gov Specifically, compounds like 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol have shown high affinity for these targets. nih.gov

Furthermore, the development of piperazine-based acetanilides, which combine the piperazine and acetanilide (B955) moieties, has yielded compounds with a wide range of biological activities, including anticancer and antimicrobial effects. tandfonline.com The synthesis of these hybrid molecules showcases the potential of the this compound scaffold in creating potent new drugs. tandfonline.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for the design and optimization of novel compounds. nih.gov These technologies can analyze vast datasets to identify promising drug targets, predict molecular properties, and guide the synthesis of new therapeutic agents, thereby accelerating the drug development process and reducing costs. nih.govnih.gov

Machine learning algorithms are also instrumental in high-throughput virtual screening, enabling the rapid identification of hit compounds from large chemical libraries. nih.gov By integrating AI and ML, researchers can more efficiently explore the chemical space around the this compound scaffold to design next-generation therapeutics with improved pharmacological profiles. nih.gov

Advancements in Synthetic Methodologies for Complex Piperazine Derivatives

The synthesis of complex piperazine derivatives is a critical area of research, as the structural diversity of these compounds is key to their therapeutic potential. mdpi.com While many existing piperazine-containing drugs are substituted only at the nitrogen positions, recent advances have focused on the C-H functionalization of the piperazine ring, opening up new avenues for creating novel molecular architectures. mdpi.com

Several innovative synthetic methods have been developed to achieve this, including:

Photoredox Catalysis: This green chemistry approach uses light to promote the C-H functionalization of piperazines, allowing for the synthesis of diverse derivatives under mild conditions. mdpi.com

Palladium-Catalyzed Cyclization: This method enables the modular synthesis of highly substituted piperazines from readily available starting materials with high yields and stereochemical control. acs.org

Ugi-based Post-Cyclization: A novel, transition-metal-free strategy for the synthesis of N-arylpiperazines has been developed, involving a four-component Ugi reaction followed by intramolecular hydroamination. researchgate.net

These advanced synthetic methodologies provide chemists with the tools to create a wider range of complex piperazine derivatives, expanding the potential applications of the this compound scaffold in drug discovery.

Exploration of Novel Biological Targets and Mechanisms of Action for this compound and its Analogs

The piperazine scaffold is known to interact with a variety of biological targets, contributing to its wide range of pharmacological effects. rsc.orgpeerj.com Research into the mechanisms of action of piperazine derivatives continues to uncover new therapeutic possibilities.

For example, a novel piperazine derivative, designated PCC, has been shown to induce apoptosis in human liver cancer cells through both intrinsic and extrinsic pathways, highlighting its potential as an anticancer agent. peerj.comnih.govresearchgate.net This compound activates caspases 3/7, 8, and 9, and causes cell cycle arrest in the G1 phase. peerj.comnih.gov

Furthermore, piperazine-containing compounds have been investigated for their activity against various other diseases:

Alzheimer's Disease: Novel piperazine derivatives have been designed as γ-secretase modulators that selectively lower the production of amyloid-β₄₂, a key pathological hallmark of the disease. nih.gov

Tuberculosis: Phenanthridine-piperazine-triazole hybrids have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. nih.gov

Anthelmintic Action: Many piperazine compounds paralyze parasites by acting as agonists on inhibitory GABA receptors, allowing the host to expel them. wikipedia.org

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodSolventCatalystTemperature (°C)Yield (%)
Nucleophilic SubstitutionDMFK₂CO₃8065
Coupling ReactionDMSOEt₃N10072

Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the ester group (δ 4.3–4.5 ppm for ethyl CH₂, δ 1.3–1.4 ppm for CH₃) and piperazine protons (δ 2.5–3.0 ppm for N-CH₂). Aromatic protons from the benzoate ring appear at δ 7.4–8.1 ppm .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (M+ = 264.3 g/mol).
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O) .

What solvent systems are optimal for solubility studies of this compound in biological assays?

The compound exhibits moderate solubility in DMSO (>10 mg/mL), making it suitable for stock solutions. For aqueous buffers (pH 7.4), use co-solvents like PEG-400 or cyclodextrins to enhance solubility. Partition coefficient (LogP) ~2.1 suggests moderate lipophilicity, requiring optimization for cellular uptake .

Advanced Research Questions

How can researchers address discrepancies in biological activity data observed between different batches of this compound?

Data inconsistencies often arise from impurities or residual solvents. Implement:

  • HPLC-PDA Analysis : Use a C18 column (acetonitrile/water gradient) to detect impurities >0.1%.
  • Elemental Analysis : Confirm C, H, N composition (theoretical: C 63.6%, H 6.9%, N 10.6%).
  • Biological Replicates : Use at least three independent assays to account for variability .

What strategies are recommended for designing enzyme inhibition assays using this compound as a potential acetylcholinesterase (AChE) inhibitor?

  • Assay Protocol : Use the Ellman method with acetylthiocholine as substrate. Monitor absorbance at 412 nm (thiocholine-dithiobisnitrobenzoate complex).
  • IC₅₀ Determination : Test concentrations from 1 nM–100 µM. Pre-incubate the compound with AChE (10 min, 37°C) to assess non-competitive inhibition (evidenced by unchanged Vmax, reduced Km) .
  • Negative Controls : Include donepezil (reference inhibitor) and solvent-only blanks.

Q. Table 2: Example Inhibition Data

Concentration (µM)% Inhibition
115
1045
10082

How can computational modeling guide the optimization of this compound for enhanced blood-brain barrier (BBB) penetration?

  • In Silico Tools : Use QSAR models to predict BBB permeability (e.g., Molinspiration, SwissADME).
  • Key Parameters : Optimize topological polar surface area (<90 Ų) and molecular weight (<500 Da).
  • Docking Studies : Target AChE’s peripheral anionic site (PDB ID 4EY7) to refine substituent positioning on the benzoate ring .

What analytical methods resolve structural ambiguity in derivatives of this compound?

  • X-ray Crystallography : For unambiguous confirmation of piperazine ring conformation (e.g., chair vs. boat) .
  • 2D NMR (COSY, HSQC) : To assign overlapping proton signals in complex derivatives.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (error <5 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.